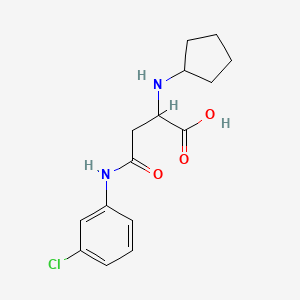

4-(3-Chloroanilino)-2-(cyclopentylamino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(3-chloroanilino)-2-(cyclopentylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3/c16-10-4-3-7-12(8-10)18-14(19)9-13(15(20)21)17-11-5-1-2-6-11/h3-4,7-8,11,13,17H,1-2,5-6,9H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBLJUWEVGBOJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloroanilino)-2-(cyclopentylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-chloroaniline and cyclopentylamine, followed by the introduction of the butanoic acid moiety through a series of intermediate steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloroanilino)-2-(cyclopentylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloroaniline group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(3-Chloroanilino)-2-(cyclopentylamino)-4-oxobutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloroanilino)-2-(cyclopentylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers of Chloroanilino Derivatives

Halogen and Substituent Variations

Key Insight: The 3-chloroanilino group in the target compound balances electronic effects (via Cl’s electron-withdrawing nature) without the steric bulk seen in butyrylamino-modified analogs.

Amino Group Modifications at Position 2

Key Insight: The cyclopentylamino group in the target compound provides moderate hydrophobicity and conformational rigidity, favoring membrane permeability compared to morpholine derivatives.

Backbone and Functional Group Variations

Key Insight: The saturated butanoic acid backbone in the target compound avoids the reactivity associated with α,β-unsaturated systems, enhancing stability under physiological conditions.

Biological Activity

4-(3-Chloroanilino)-2-(cyclopentylamino)-4-oxobutanoic acid is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound exhibits a unique combination of functional groups, which may contribute to its interactions with various biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name for this compound is this compound. Its molecular formula is , with a molecular weight of approximately 336.81 g/mol. The structure features a chloroaniline moiety and a cyclopentylamine group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H21ClN2O3 |

| Molecular Weight | 336.81 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloroaniline with cyclopentylamine under controlled conditions. Key steps include:

- Formation of Intermediate Compounds : Initial reactions may involve nucleophilic substitution or addition reactions.

- Cyclization and Condensation : Intermediates undergo cyclization and condensation to form the final product.

- Purification : Techniques such as recrystallization or chromatography are used to purify the compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The exact mechanism may vary depending on the target but generally involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines.

- Anti-inflammatory Properties : It has been investigated for its potential to reduce inflammation in preclinical models.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.

Case Studies

- Antitumor Efficacy : In vitro studies demonstrated that this compound inhibited the proliferation of human cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Activity : Animal models showed that administration of this compound led to a significant reduction in inflammatory markers, indicating its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 4-{[(3-chloroanilino)carbonyl]amino}-N-cyclohexylbenzenesulfonamide | Antitumor properties observed |

| 6-[(3-chloroanilino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid | Anti-inflammatory effects noted |

Q & A

Basic: What functional groups are critical for characterizing 4-(3-Chloroanilino)-2-(cyclopentylamino)-4-oxobutanoic acid, and what analytical techniques are recommended for their identification?

Answer:

The compound contains multiple functional groups: a 3-chloroanilino group, a cyclopentylamino substituent, a carbonyl (C=O) group, and a carboxyl (-COOH) group. Key analytical methods include:

- FT-IR Spectroscopy : To detect the carbonyl (C=O, ~1700 cm⁻¹) and carboxyl (-COOH, broad ~2500–3300 cm⁻¹) groups .

- NMR Spectroscopy : H and C NMR can resolve the aromatic protons (3-chloroanilino) and cyclopentylamine signals. The C-N bond in the anilino group can be confirmed via N NMR or HSQC experiments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, while fragmentation patterns identify substituents like the chloro group .

Basic: What synthetic strategies are reported for analogous 4-oxobutanoic acid derivatives, and how can they inform the synthesis of this compound?

Answer:

Synthesis of similar 4-oxobutanoic acid derivatives often involves:

- Stepwise Acylation : Reacting maleic anhydride with substituted anilines to form intermediates, followed by cyclopentylamine conjugation. For example, (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid was synthesized via maleic anhydride and 4-methylaniline, with subsequent purification via recrystallization .

- Protection/Deprotection : Use tert-butyl esters (e.g., in ) to protect carboxyl groups during amine coupling, followed by acidic deprotection .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for cyclopentylamine incorporation .

Advanced: How can reaction conditions be optimized to improve the yield of the cyclopentylamino substituent in sterically hindered environments?

Answer:

Steric hindrance from the cyclopentyl group requires tailored optimization:

- Catalytic Systems : Use coupling agents like HATU or DCC to activate the carbonyl group for nucleophilic attack by cyclopentylamine .

- Temperature Control : Elevated temperatures (60–80°C) improve reaction kinetics but may require inert atmospheres to prevent oxidation .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in similar anilino-4-oxobutanoic acid derivatives .

- Monitoring via TLC/HPLC : Track reaction progress to identify incomplete coupling and adjust stoichiometry .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. IR) during structural confirmation be resolved?

Answer:

Data contradictions often arise from conformational flexibility or impurities. Mitigation strategies include:

- Multi-Technique Validation : Cross-check NMR (e.g., H-C HSQC) with FT-IR and X-ray crystallography (if crystals are obtainable). For example, used single-crystal X-ray diffraction to resolve ambiguities in a structurally similar iodophenyl derivative .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

- Purification : Re-crystallize or use preparative HPLC to remove impurities that distort spectral data .

Advanced: What methodologies are effective for studying the compound’s potential bioactivity, such as enzyme inhibition or receptor binding?

Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). ’s fluorophenyl analog showed antimicrobial activity via similar computational screening .

- In Vitro Assays : Test enzyme inhibition (e.g., IC50 determination) using fluorogenic substrates. For cyclopentylamine-containing compounds, consider solubility enhancers like DMSO (<1% v/v) .

- SAR Studies : Compare with analogs (e.g., 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid in ) to identify critical substituents for activity .

Advanced: How can regioselectivity challenges during the introduction of the 3-chloroanilino group be addressed?

Answer:

- Directed Metalation : Use directing groups (e.g., -COOR) to position the chloro substituent ortho to the amino group in the aniline precursor .

- Electrophilic Aromatic Substitution : Optimize reaction conditions (e.g., Lewis acids like AlCl₃) for chlorination at the 3-position .

- Protection Strategies : Temporarily protect the amino group with acetyl or Boc to prevent undesired side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.